![molecular formula C9H15ClN2O2 B3001629 Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride CAS No. 123730-64-3](/img/structure/B3001629.png)
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the required specifications for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: Lacks the cyano group, resulting in different reactivity and applications.
4-Cyanopiperidine: Does not have the ethyl ester group, affecting its solubility and chemical behavior.
Piperidine derivatives: Various derivatives with different substituents can exhibit unique properties and uses.
This compound stands out due to its specific combination of functional groups, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 4-cyanopiperidine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-8(12)9(7-10)3-5-11-6-4-9;/h11H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMPLZLHGNPJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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